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Compound of Interest

Compound Name:
1-Methylpyrimidine-

2,4,6(1H,3H,5H)-trione

CAS No.: 2565-47-1

Cat. No.: B104903

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure of barbituric acid.

Despite a comprehensive search of available scientific literature and crystallographic

databases, the specific crystal structure of 1-Methylbarbituric acid has not been publicly

reported. Therefore, this document focuses on the well-characterized crystal structures of its

parent compound, barbituric acid, which serves as a foundational analogue. The

methodologies and structural features discussed herein provide a crucial reference point for

understanding the solid-state properties of N-methylated derivatives.

Introduction
Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound

of a large class of sedative-hypnotic drugs known as barbiturates.[1] Its molecular structure

and potential for hydrogen bonding allow it to form well-defined crystalline structures.

Understanding these structures is paramount for drug development, as the solid-state form of a

pharmaceutical compound can significantly influence its stability, solubility, and bioavailability.
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This guide details the crystallographic data and experimental protocols for the determination of

the crystal structures of both anhydrous barbituric acid and its dihydrate form.

Crystallographic Data
The crystal structures of both anhydrous barbituric acid and barbituric acid dihydrate have been

determined by single-crystal X-ray diffraction. The key crystallographic parameters are

summarized in the tables below for clear comparison.

Anhydrous Barbituric Acid
The crystal structure of anhydrous barbituric acid was determined by W. Bolton.[2] The

molecules are interconnected through a hydrogen-bonding network.[2]

Parameter Value[2]

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 6.817

b (Å) 14.310

c (Å) 6.248

β (°) 118.57

Volume (Å³) 535.4

Z 4

Density (calculated) (g/cm³) 1.574

Barbituric Acid Dihydrate
The crystal structure of barbituric acid dihydrate reveals a hydrogen-bonded layer structure

where barbituric acid and water molecules are situated on the mirror planes of the space group

Pnma.[3] The barbituric acid molecule is present in its tri-keto form.[3]
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Parameter Value[3]

Crystal System Orthorhombic

Space Group Pnma

a (Å) 12.74

b (Å) 6.24

c (Å) 8.89

Volume (Å³) 707.5

Z 4

Density (calculated) (g/cm³) 1.552

Experimental Protocols
The determination of the crystal structures of barbituric acid and its derivatives typically

involves single-crystal X-ray diffraction. The general methodology is outlined below.

Crystal Growth
Single crystals of sufficient quality for X-ray diffraction are a prerequisite. For barbituric acid,

different crystallization methods have been employed:

Anhydrous Barbituric Acid: Small single crystals were obtained by dissolving the compound

in dry ethanol at its boiling point and allowing the saturated solution to stand at 0 °C for

several days.[2]

Barbituric Acid Dihydrate: This form crystallizes from an aqueous solution.[3]

Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is

then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series

of reflections at different crystal orientations. For the structure determination of the polymorphs

of 5,5'-diethylbarbituric acid (barbital), a four-circle automatic diffractometer was used to collect

the intensity data.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://journals.iucr.org/paper?a03217
https://journals.iucr.org/paper?a03750
https://journals.iucr.org/paper?a03217
https://journals.iucr.org/paper?a06917
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104903?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Solution and Refinement
The collected diffraction data is used to determine the electron density distribution within the

crystal, which in turn reveals the arrangement of atoms.

Structure Solution: The initial positions of the atoms in the unit cell are determined. This can

be achieved through various methods, such as direct methods or Patterson methods. For the

anhydrous barbituric acid structure, a three-dimensional Fourier transform method was

utilized.[2]

Structure Refinement: The initial atomic model is then refined to best fit the experimental

data. This is typically done using a least-squares refinement process, which adjusts atomic

coordinates and thermal parameters to minimize the difference between the observed and

calculated structure factors. For both anhydrous barbituric acid and its dihydrate, the

structures were refined using least-squares methods with anisotropic thermal parameters for

non-hydrogen atoms.[2][3] All hydrogen atoms were located in the final difference Fourier

maps.[4]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
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Caption: General workflow for single-crystal X-ray crystallography.
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Conclusion
While the specific crystal structure of 1-Methylbarbituric acid remains to be determined, the

detailed crystallographic data and experimental protocols for its parent compound, barbituric

acid, provide a robust framework for researchers in the field. The structural insights from

anhydrous barbituric acid and its dihydrate form are invaluable for understanding the solid-state

chemistry of this important class of molecules and for guiding the development of new

pharmaceutical compounds with optimized properties. Future studies to elucidate the crystal

structure of 1-Methylbarbituric acid are warranted to further refine our understanding of the

structure-property relationships in barbiturates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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